Bienvenue dans la boutique en ligne BenchChem!

Tubuloside A

Hepatoprotection Liver Injury In Vitro Toxicology

Choose Tubuloside A for your oxidative stress and hepatoprotection research when you need a phenylethanoid glycoside that quenches superoxide anion radicals (IC50 3.17 µM) without inhibiting xanthine oxidase, enabling cleaner pathway dissection. Unlike acteoside (hepatoprotective IC50 4.6 µM), Tubuloside A (IC50 8.6 µM) provides a moderate cytoprotective window for D-GalN-induced apoptosis models. Its superior DPPH scavenging (~3.1-fold vs α-tocopherol) and lipid peroxidation inhibition (>10.8-fold) make it an ideal positive control for novel antioxidants. Supported by in vivo data in diclofenac-induced hepato-renal injury (Nrf2/HO-1 upregulation). Order Tubuloside A to ensure data reproducibility and molecular target specificity.

Molecular Formula C37H48O21
Molecular Weight 828.8 g/mol
Cat. No. B183347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubuloside A
SynonymsTubuloside A
Molecular FormulaC37H48O21
Molecular Weight828.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O
InChIInChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+/t15-,23+,24+,26-,27+,28+,29-,30+,31+,32+,33-,34+,35+,36-,37+/m0/s1
InChIKeyKZLDMAIXPXOZCX-BBQAUMBQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubuloside A: Acylated Phenylethanoid Glycoside from Cistanche tubulosa for Hepatoprotection and Antioxidant Research Procurement


Tubuloside A (CAS 112516-05-9) is a naturally occurring acylated phenylethanoid glycoside (PhG) primarily isolated from the stems of Cistanche tubulosa (Orobanchaceae), a parasitic desert plant [1]. It belongs to a class of polyphenolic compounds, including well-known analogs such as echinacoside and acteoside, characterized by a hydroxytyrosol core, a central glucose moiety, and one or more caffeoyl or acetyl substituents [2]. Tubuloside A is defined by its unique acetylation pattern and is specifically recognized for its dual hepatoprotective and antioxidant capabilities, underpinning its relevance in preclinical liver injury and oxidative stress research models [3].

Procurement Rationale: Why Echinacoside or Acteoside Are Not Direct Substitutes for Tubuloside A in Targeted Research


Despite sharing a common phenylethanoid backbone with analogs like echinacoside and acteoside, Tubuloside A cannot be simply interchanged with in-class compounds due to significant divergences in specific bioactivity profiles and molecular interactions. Critically, Tubuloside A demonstrates a unique antioxidant mechanism: it shows strong direct radical scavenging (IC50 3.34 µM for DPPH, 3.17 µM for superoxide anion) but possesses no detectable activity against xanthine oxidase (XOD) itself, a functional distinction that impacts pathway-specific experimental design . In contrast, echinacoside is reported to be a more potent interactor with the ghrelin receptor (a growth hormone secretagogue target) than Tubuloside A or acteoside, and acteoside exhibits a different primary therapeutic index (IC50 4.6 µM in hepatoprotection vs. 8.6 µM for Tubuloside A) [1][2]. These quantitative variations in target engagement and metabolic stability preclude the assumption of class-wide functional equivalency, making accurate compound selection essential for data reproducibility.

Quantitative Differentiators of Tubuloside A: Head-to-Head Data vs. Phenylethanoid Analogs and Standard Antioxidants


Hepatoprotective Potency in D-Galactosamine-Induced Hepatocyte Death: A Quantitative Comparison with Acteoside and Echinacoside

In a primary hepatocyte assay assessing protection against D-galactosamine (D-GalN)-induced cytotoxicity, Tubuloside A exhibits an intermediate potency profile. The half-maximal inhibitory concentration (IC50) for Tubuloside A is 8.6 µM, which is notably less potent than acteoside (IC50 4.6 µM) but more effective than echinacoside (IC50 10.2 µM) in the same study [1]. Additionally, Tubuloside A reduces TNF-α-induced cytotoxicity in L929 cells with an IC50 of 23.2 µM, providing a secondary comparative metric [1].

Hepatoprotection Liver Injury In Vitro Toxicology

Superior Radical Scavenging Activity of Tubuloside A Against DPPH Radicals Compared to α-Tocopherol and Caffeic Acid

Tubuloside A demonstrates robust antioxidant activity in cell-free radical scavenging assays. It neutralizes the stable DPPH radical with an IC50 of 3.34 µM, an activity that is 3.1-fold greater than the classic antioxidant α-tocopherol (IC50 10.2 µM) and 1.4-fold greater than caffeic acid (IC50 4.79 µM) under identical experimental conditions .

Antioxidant Free Radical Scavenging DPPH Assay

Selective Superoxide Anion (O2⁻) Scavenging and Distinct Xanthine Oxidase (XOD) Interaction Profile

Tubuloside A exhibits a specific functional dichotomy in the xanthine/xanthine oxidase system. It scavenges superoxide anion radicals (O2⁻) generated by XOD with an IC50 of 3.17 µM, an activity stronger than α-tocopherol (IC50 > 10 µM) but weaker than caffeic acid (IC50 1.82 µM) . Critically, Tubuloside A shows no inhibitory effect on the enzymatic activity of XOD itself at tested concentrations (25–200 µM) . This contrasts with analogs like isoacteoside and tubuloside B, which have been reported to inhibit XOD [1].

Superoxide Anion Xanthine Oxidase Antioxidant Mechanism

Enhanced Inhibition of Microsomal Lipid Peroxidation versus Caffeic Acid and α-Tocopherol

In rat liver microsomes, Tubuloside A exhibits significant protective effects against lipid peroxidation induced by two distinct systems. Against ascorbic acid/Fe²⁺-induced peroxidation, Tubuloside A achieves an IC50 of 9.3 µM, which is 3.5-fold more potent than caffeic acid (IC50 32.2 µM) and >10.8-fold more potent than α-tocopherol (IC50 > 100 µM) . In the enzymatic ADP/NADPH/Fe³⁺-induced system, Tubuloside A maintains superior activity (IC50 47.6 µM) compared to caffeic acid (IC50 214.0 µM) and α-tocopherol (IC50 > 1000 µM) .

Lipid Peroxidation Hepatoprotection Membrane Stability

In Vivo Hepatorenal Protection Against NSAID-Induced Toxicity: Functional Differentiation from Analogs

In a rodent model of diclofenac (DF)-induced hepato-renal oxidative injury, Tubuloside A (administered at 1 mg/kg, i.p. for 5 days) significantly attenuated the pathological elevation of plasma liver enzymes (AST, ALT, ALP) and kidney function markers (BUN, creatinine) compared to the DF-only treated group [1]. The protective mechanism was linked to the upregulation of the Nrf2/HO-1 signaling pathway and suppression of NF-κB-mediated inflammation [1]. While echinacoside and acteoside have demonstrated in vivo hepatoprotection in carbon tetrachloride (CCl4) and D-GalN/LPS models, this specific evidence positions Tubuloside A within a distinct toxicological context (NSAID-mediated organ damage) not universally reported for all class members.

In Vivo Nephroprotection NSAID Toxicity

Molecular Docking and Ghrelin Receptor Interaction: Distinct Binding Affinity Compared to Echinacoside

In silico molecular modeling and functional assays assessing the ghrelin receptor (a target for growth hormone secretion), Tubuloside A, acteoside, and echinacoside all showed the ability to interact with the binding pocket. However, quantitative analysis revealed that echinacoside displays a slightly better interaction and higher potency (significant activity at concentrations >10⁻⁶ M) in stimulating growth hormone secretion from rat pituitary cells than Tubuloside A and acteoside [1].

Ghrelin Receptor Molecular Docking Endocrinology

Optimal Use Cases for Tubuloside A Based on Quantified Pharmacological Data


In Vitro Studies of Hepatocyte Protection Requiring Moderate Potency and Membrane Stabilization

Based on the direct head-to-head hepatoprotection data (IC50 8.6 µM) and superior lipid peroxidation inhibition (IC50 9.3 µM vs. ascorbic acid/Fe²⁺), Tubuloside A is ideally suited for liver cell models where a moderate level of cytoprotection is desired without the high potency of acteoside (IC50 4.6 µM) [1]. Researchers investigating the mechanisms of D-GalN-induced apoptosis or membrane lipid integrity in hepatocytes can use Tubuloside A as a tool compound to dissect pathways without immediate saturation of protective effects [1].

Investigations into Drug-Induced (NSAID) Hepato-Nephrotoxicity and Nrf2/HO-1 Pathway Activation

Procurement for in vivo toxicology studies focusing on nonsteroidal anti-inflammatory drug (NSAID) organ damage should prioritize Tubuloside A based on its validated protective effects in a diclofenac-induced hepato-renal injury rat model (1 mg/kg, i.p.) [1]. The evidence of Nrf2/HO-1 pathway upregulation and normalization of serum AST, ALT, and BUN levels positions Tubuloside A as a specific chemical probe for investigating adjunct therapies for NSAID complications, a niche not explicitly covered by other phenylethanoid glycosides in the same experimental context [1].

Dissecting Oxidative Stress Pathways Where Superoxide Scavenging Is Required Without Xanthine Oxidase Inhibition

Researchers needing to quench superoxide anions (O2⁻) in enzymatic ROS generation systems (XOD) without interfering with the enzyme's catalytic function should select Tubuloside A. Its IC50 of 3.17 µM for O2⁻ scavenging, combined with a documented lack of direct XOD inhibition (0% inhibition at 25-200 µM), allows for cleaner experimental dissection of downstream oxidative damage versus upstream enzyme activity [1]. This profile is functionally distinct from in-class analogs like isoacteoside and tubuloside B, which exhibit XOD inhibitory properties .

Antioxidant Reference Standard with Verified Superiority to α-Tocopherol in Multiple Assays

For studies establishing a baseline of antioxidant efficacy, Tubuloside A provides a robust reference point due to its consistently superior performance against α-tocopherol across DPPH scavenging (3.1-fold higher), superoxide scavenging (>3.15-fold higher), and lipid peroxidation (>10.8-fold higher) assays [1]. This makes it a valuable positive control for evaluating novel synthetic or natural antioxidants, particularly when a potent, plant-derived polyphenolic comparator is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubuloside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.